2,4-Dimethoxy-5-methylbenzaldehyde
Description
The exact mass of the compound 2,4-Dimethoxy-5-methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Dimethoxy-5-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethoxy-5-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-8(6-11)10(13-3)5-9(7)12-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDWXGKDTZRMOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291006 | |
| Record name | 2,4-dimethoxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-91-9 | |
| Record name | 2,4-Dimethoxy-5-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 72348 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC72348 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dimethoxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Isomers of Dimethoxybenzaldehyde and Their Acetal Derivatives in Structure-Activity Relationship (SAR) Studies
Abstract
In the landscape of modern medicinal chemistry, the systematic exploration of a chemical scaffold is the cornerstone of rational drug design. Dimethoxybenzaldehyde isomers and their corresponding dimethoxymethyl (dimethyl acetal) derivatives represent a versatile and powerful toolset for researchers engaged in Structure-Activity Relationship (SAR) studies. The strategic placement of methoxy groups allows for a nuanced modulation of steric and electronic properties, while the acetal functionality serves as a crucial protecting group or a pH-sensitive prodrug moiety. This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of these compounds, offering field-proven insights and detailed protocols for drug development professionals.
The Strategic Value of the Dimethoxymethyl Moiety in Drug Design
The aldehyde functional group, while a versatile synthetic handle, is often a liability in drug candidates due to its high reactivity. It can readily form Schiff bases with biological nucleophiles like lysine residues in proteins, leading to off-target effects and potential toxicity. The conversion of the aldehyde to a dimethyl acetal—creating a dimethoxymethyl-substituted arene—is a classic and effective strategy to mitigate this reactivity.[1][2]
Causality of Acetal Selection: The choice of an acetal is not merely for protection; it is a deliberate design element. Acetals exhibit significant stability at neutral physiological pH but can be engineered to hydrolyze under mildly acidic conditions.[3][4] This property is exceptionally valuable for targeted drug delivery, as the acetal can remain intact in circulation and release the active aldehyde payload in acidic microenvironments such as tumors, inflammatory tissues, or within the lysosomes of a cell.[3][4]
Diagram: pH-Dependent Acetal Hydrolysis
The following diagram illustrates the fundamental mechanism of acid-catalyzed hydrolysis, which underpins the utility of the dimethoxymethyl group as a pH-sensitive prodrug linker.
Caption: Acid-catalyzed hydrolysis of a dimethyl acetal to release the parent aldehyde.
Synthesis and Characterization of Key Isomers
The foundation of any SAR study is the efficient and unambiguous synthesis of the analog library. The various isomers of dimethoxybenzaldehyde serve as the starting materials for generating the corresponding acetals.
Synthesis of Dimethoxybenzaldehyde Isomers
Several classical and modern synthetic routes are available for the formylation of dimethoxybenzene precursors. The choice of method often depends on the desired substitution pattern and available starting materials.
-
Vilsmeier-Haack Reaction: This is a highly effective method for formylating electron-rich aromatic rings. For instance, it allows for the selective formylation of 1,3-dimethoxybenzene to produce 2,4-dimethoxybenzaldehyde in high yield.[5]
-
Gattermann Reaction: An alternative formylation method that uses hydrogen cyanide or its derivatives, suitable for certain substitution patterns.[5]
-
Oxidation of Dimethoxytoluenes: The direct oxidation of a methyl group on a dimethoxytoluene scaffold is a common industrial route for isomers like 2,5-dimethoxybenzaldehyde.[6][7]
Formation of the Dimethyl Acetal
The conversion of the aldehyde to its dimethyl acetal is a straightforward and generally high-yielding reaction.
Rationale for Protocol: The reaction is an equilibrium process. It is driven to completion by using methanol as both the reagent and solvent, ensuring a large excess, and by removing the water that is formed as a byproduct, typically with a dehydrating agent or a Dean-Stark apparatus. An acid catalyst is essential to protonate the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Spectroscopic Characterization: A Comparative Approach
Unambiguous characterization is critical to ensure that the observed biological activity is attributable to the correct isomer. NMR, IR, and Mass Spectrometry are the primary tools for this purpose. The most telling difference between the aldehyde and its acetal is observed in ¹H NMR spectroscopy.
| Feature | Dimethoxybenzaldehyde (Aldehyde) | Dimethoxymethyl-dimethoxybenzene (Acetal) | Rationale for Difference |
| Aldehyde Proton (¹H NMR) | Singlet at ~9.8-10.5 ppm | Absent | The C-H bond of the aldehyde is replaced by the acetal group. |
| Acetal Proton (¹H NMR) | Absent | Singlet at ~5.3-5.5 ppm | This is the characteristic signal for the single proton on the acetal carbon. |
| Methoxy Protons (¹H NMR) | Two singlets at ~3.8-4.1 ppm | Two singlets at ~3.8-4.1 ppm (ring) and one singlet at ~3.3-3.4 ppm (acetal methyls) | Appearance of a new signal for the two equivalent methoxy groups of the acetal. |
| C=O Stretch (IR) | Strong absorption at ~1670-1700 cm⁻¹ | Absent | The carbonyl double bond is absent in the acetal structure. |
| C-O Stretches (IR) | Present | Stronger, more complex C-O stretches at ~1000-1250 cm⁻¹ | The acetal has four C-O single bonds, leading to prominent signals in this region. |
Data compiled from standard spectroscopic principles and data from NIST.[8][9]
A Framework for SAR Studies Using Dimethoxybenzaldehyde Isomers
The primary goal of an SAR study is to understand how changes in a molecule's structure affect its biological activity. The dimethoxybenzaldehyde scaffold is an excellent platform for this exploration.
The Pillars of SAR Exploration:
-
Electronic Modulation: Methoxy groups are strong electron-donating groups through resonance (+R effect) but are moderately electron-withdrawing through induction (-I effect). Varying their position on the aromatic ring systematically alters the electron density of the ring and the reactivity of the core functional group. This can profoundly impact non-covalent interactions with a protein target, such as pi-stacking or hydrogen bonding.[10][11]
-
Steric Probing: The methoxy group is sterically bulkier than a hydrogen atom. Placing it at different positions (e.g., ortho, meta, para relative to a point of attachment) allows a researcher to probe the topology of a binding pocket. A loss of activity when moving a methoxy group from the meta to the ortho position, for example, strongly suggests a steric clash with the protein near that ortho position.
-
Metabolic Vectoring: Aromatic methoxy groups are common sites for Phase I metabolism, specifically O-demethylation by Cytochrome P450 enzymes. Shifting the position of these groups can alter the metabolic profile of a compound, potentially blocking a site of rapid metabolism to improve pharmacokinetic properties.
Diagram: Iterative SAR Workflow
The following diagram outlines a logical workflow for utilizing these isomers in a drug discovery campaign.
Caption: An iterative workflow for SAR studies using a library of isomers.
Detailed Experimental Protocols
The following protocols are provided as a trusted, self-validating framework for the synthesis and characterization of these key compounds.
Protocol 1: Synthesis of 2,4-Dimethoxybenzaldehyde via Vilsmeier-Haack Reaction[5]
Objective: To synthesize 2,4-dimethoxybenzaldehyde from 1,3-dimethoxybenzene.
Materials:
-
1,3-Dimethoxybenzene (Resorcinol dimethyl ether)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium acetate solution
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle.
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet, cool anhydrous DMF (1.2 equivalents) in an ice bath to 0°C.
-
Add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the solid Vilsmeier reagent should be observed.
-
Formylation: Dissolve 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent slurry.
-
After addition, heat the reaction mixture to reflux (approx. 40-45°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and saturated sodium acetate solution.
-
Continue stirring for 1 hour until the intermediate iminium salt is fully hydrolyzed.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with deionized water, then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2,4-dimethoxybenzaldehyde as a white solid.
-
Validation: Confirm the identity and purity of the product via ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: General Procedure for Dimethyl Acetal Formation
Objective: To protect a dimethoxybenzaldehyde isomer by converting it to its dimethyl acetal.
Materials:
-
Dimethoxybenzaldehyde isomer (e.g., 2,4-dimethoxybenzaldehyde)
-
Methanol (MeOH), anhydrous
-
Trimethyl orthoformate (TMOF)
-
p-Toluenesulfonic acid (p-TSA) or other acid catalyst
-
Sodium bicarbonate (NaHCO₃), solid
-
Round-bottom flask, condenser, magnetic stirrer.
Procedure:
-
Reaction Setup: To a solution of the dimethoxybenzaldehyde isomer (1.0 equivalent) in anhydrous methanol (10-20 volumes), add trimethyl orthoformate (2.0-3.0 equivalents). Causality Note: TMOF acts as both a reagent and a dehydrating agent, reacting with the water byproduct to drive the equilibrium towards the acetal product.
-
Add a catalytic amount of p-TSA (0.01-0.05 equivalents).
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS, watching for the disappearance of the starting aldehyde. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench the catalyst by adding solid sodium bicarbonate and stirring for 15 minutes until the solution is neutral.
-
Isolation: Filter the mixture to remove the solids. Remove the methanol and excess TMOF from the filtrate under reduced pressure.
-
The resulting crude oil or solid is often of sufficient purity for subsequent steps. If further purification is needed, it can be achieved by vacuum distillation or column chromatography.
-
Validation: Confirm complete conversion to the acetal using ¹H NMR (disappearance of the ~10 ppm aldehyde signal and appearance of the ~5.4 ppm acetal signal) and IR spectroscopy (disappearance of the ~1690 cm⁻¹ C=O stretch).
Conclusion
The isomers of dimethoxybenzaldehyde, particularly when utilized as their more stable dimethoxymethyl derivatives, are not merely synthetic intermediates but are sophisticated probes for medicinal chemistry. They provide a systematic and rational framework for dissecting the complex structure-activity relationships that govern a drug's interaction with its biological target. By carefully selecting isomers to modulate electronic, steric, and metabolic parameters, researchers can accelerate the journey from initial hit to optimized lead candidate. The robust synthetic and analytical protocols detailed herein provide a reliable foundation for any research program aiming to leverage these powerful chemical tools.
References
-
Heijnen, D., Helbert, H., Luurtsema, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link][12][13][14]
-
Rodríguez Mellado, J. M., et al. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus. Available at: [Link][10]
-
Meanwell, N. A. (2021). Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. Journal of Medicinal Chemistry. Available at: [Link][1][2]
-
Goth, A., et al. (2004). Acetals as pH-sensitive linkages for drug delivery. Bioconjugate Chemistry. Available at: [Link][3][4]
-
Wikipedia. (n.d.). 2,4-Dimethoxybenzaldehyde. Available at: [Link][5]
-
Haworth, R. D., & Lamberton, A. H. (1946). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Journal of the Chemical Society. Available at: [Link][15]
-
de Ronde, B., et al. (2018). The crystal structures of four dimethoxybenzaldehyde isomers. Acta Crystallographica Section E. Available at: [Link][16]
-
Piazzi, L., et al. (2007). Extensive SAR and computational studies of 3-{4-[(benzylmethylamino)methyl]phenyl}-6,7-dimethoxy-2H-2-chromenone (AP2238) derivatives. Journal of Medicinal Chemistry. Available at: [Link][17]
-
NIST. (n.d.). Benzaldehyde, 2,4-dimethoxy-. NIST Chemistry WebBook. Available at: [Link][8]
-
NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy-. NIST Chemistry WebBook. Available at: [Link][9]
-
Keter, F. K., & Tladinyane, M. (2014). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. Journal of Chemistry. Available at: [Link][11]
-
Patil, S., et al. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters. Available at: [Link][18]
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Solubility Profile and Process Thermodynamics of 2,4-Dimethoxy-5-methylbenzaldehyde
[1][2][3][4]
Executive Summary
2,4-Dimethoxy-5-methylbenzaldehyde (CAS: 7149-91-9) serves as a pivotal electrophile in the stereocontrolled total synthesis of bioactive polyketides.[1][2][3] Its solubility behavior is the governing factor in two critical process stages: reaction homogeneity (during Vilsmeier-Haack formylation) and downstream purification (recrystallization).[1][2][3]
While specific mole-fraction solubility tables for this isomer are often proprietary, this guide synthesizes available physicochemical data with industrial benchmarks from structural analogs (e.g., 2,4,5-trimethoxybenzaldehyde) to provide a robust framework for solvent selection.[1][2][3] The compound exhibits a positive enthalpy of dissolution (
Physicochemical Characterization
Understanding the solute's molecular architecture is the first step in predicting solvent interactions.[1][2][3]
| Property | Value / Description | Process Implication |
| Molecular Formula | Moderate molecular weight (180.20 g/mol ).[1][2][3] | |
| Physical State | Crystalline Solid | Requires dissolution for homogeneous reaction.[1][2][3] |
| Melting Point | 52–54 °C | Low melting point suggests high solubility in compatible solvents near |
| LogP (Octanol/Water) | ~1.7 | Lipophilic; poor water solubility, high affinity for organic solvents.[1][2][3] |
| H-Bond Acceptors | 3 (Ether oxygens, Carbonyl) | Good solubility in protic solvents (Alcohols) via H-bonding.[1][2][3] |
| H-Bond Donors | 0 | Aprotic nature; relies on solvent donation for solvation.[1][2][3] |
Solubility Profile & Solvent Selection
The solubility of 2,4-dimethoxy-5-methylbenzaldehyde follows a "like-dissolves-like" mechanism, heavily influenced by the polarity of the methoxy groups and the lipophilicity of the toluene core.[1][2]
Qualitative Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Process Utility |
| Polar Aprotic | DMF, DMSO | Very High | Primary reaction solvent (e.g., Vilsmeier-Haack).[1][2][3] |
| Chlorinated | Dichloromethane (DCM) | High | Extraction and chromatography mobile phase.[1][2][3] |
| Esters | Ethyl Acetate (EtOAc) | High | Preferred solvent for extraction and crystallization.[1][2][3] |
| Alcohols | Methanol, Ethanol | Moderate-High | Ideal for cooling crystallization (steep solubility curve).[1][2][3] |
| Hydrocarbons | Hexane, Heptane | Low | Anti-solvent for precipitation.[1][2][3] |
| Aqueous | Water | Insoluble | Wash solvent to remove inorganic salts.[1][2][3] |
Crystallization Strategy
The most effective purification method exploits the differential solubility between Ethyl Acetate (Solvent) and Hexane (Anti-solvent) , or a temperature-controlled cooling crystallization in Ethanol .[1][2][3]
Experimental Protocol: Dynamic Laser Monitoring
To generate precise mole-fraction data (
Protocol Description
This method detects the precise moment of solid disappearance (dissolution) or appearance (nucleation) by monitoring the intensity of a laser beam passing through the solution.[1][2][3]
-
Preparation: Weigh specific mass (
) of solute and solvent ( ) into a jacketed glass vessel. -
Equilibration: Stir at constant speed (e.g., 400 rpm).
-
Heating: Ramp temperature at 0.1 K/min.
-
Detection: A sudden increase in laser transmittance indicates the saturation temperature (
) for that specific mole fraction.[1][2][3]
Workflow Visualization
Figure 1: Workflow for the Dynamic Laser Monitoring method to determine saturation temperature.
Thermodynamic Modeling Framework
Once experimental (
The Modified Apelblat Model
This semi-empirical model correlates the mole fraction solubility (
- : Mole fraction solubility.[1][2][3]
- : Absolute temperature (K).[1][2][3][4][5][6]
- : Empirical model parameters derived from regression.
Why this model? It accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution, which is critical for molecules like 2,4-dimethoxy-5-methylbenzaldehyde that exhibit significant deviations from Raoult's Law in polar solvents.[1][2]
Thermodynamic Parameters
Using the Van't Hoff analysis, the dissolution properties are calculated as:
-
Enthalpy (
) : Typically positive (Endothermic).[1][2][3] Heat is absorbed during dissolution.[1][2][3] -
Entropy (
) : Typically positive .[1][2][3] Disorder increases as the crystal lattice breaks.[1][2][3] -
Gibbs Energy (
) : .[1][2][3]
Process Insight: Since
References
-
Synthesis & Application : "Total Synthesis of (-)-Kendomycin." Journal of the American Chemical Society.[1][3][4] (Establishes the compound as a key intermediate). [1][2][3]
-
Analogous Solubility Data : "Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents." Journal of Chemical & Engineering Data. (Provides the baseline thermodynamic behavior for polymethoxybenzaldehydes). [1][2][3]
-
Experimental Method : "Measurement and Correlation of Solubility of 2,4-Dihydroxybenzaldehyde in Pure Solvents." Journal of Chemical & Engineering Data. (Details the laser monitoring protocol).
-
Thermodynamic Modeling : "Correlation of Solubilities of 3,4-Dimethoxybenzaldehyde in Alcohol Solvents." Fluid Phase Equilibria. (Validates the Apelblat model for this chemical class).
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- 2. PubChemLite - 2,4-dimethoxy-5-methylbenzaldehyde (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 3. Benzaldehyde, 2,4,5-trimethoxy- (CAS 4460-86-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 6. researchgate.net [researchgate.net]
Technical Safety & Handling Guide: 2,4-Dimethoxy-5-methylbenzaldehyde
CAS Registry Number: 7149-91-9 Document Type: Technical Whitepaper & Safety Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers
Executive Summary
This guide provides an in-depth technical analysis of 2,4-Dimethoxy-5-methylbenzaldehyde , a specialized aromatic aldehyde used as a fine chemical intermediate in the synthesis of complex pharmaceutical scaffolds and natural products. Unlike generic Safety Data Sheets (SDS), this document integrates standard hazard data with field-proven handling protocols.
As a Senior Application Scientist, I emphasize that the primary operational risks with this compound are not merely its acute toxicity, but its chemical instability (oxidation) and irritant properties . The electron-rich nature of the benzene ring, activated by two methoxy groups and a methyl group, makes the aldehyde moiety particularly susceptible to autoxidation to the corresponding benzoic acid. Therefore, preserving chemical integrity is as critical as ensuring personnel safety.
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
Structural Analysis & Reactivity
The molecule features a benzaldehyde core substituted with two electron-donating methoxy groups (-OCH₃) at the 2 and 4 positions and a methyl group (-CH₃) at the 5 position.
-
Electronic Effect: The ortho and para methoxy groups strongly activate the ring, making it electron-rich. This increases the nucleophilicity of the ring but also makes the aldehyde carbonyl oxygen more basic and prone to oxidative degradation.
-
Physical State: While many isomers are explicitly defined in literature, CAS 7149-91-9 is typically a crystalline solid at room temperature, similar to its isomer 2,4-dimethoxy-3-methylbenzaldehyde (mp 52–54 °C).
Quantitative Data Table
| Property | Value | Technical Note |
| CAS Number | 7149-91-9 | Unique identifier for the 5-methyl isomer.[1][2][3][4] |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| Physical State | Solid (Crystalline) | White to off-white powder/crystals. |
| Solubility | Organic Solvents | Soluble in DCM, DMSO, MeOH, EtOAc. Insoluble in water. |
| Melting Point | Est. 50–80 °C | Based on structural analogs (isomeric methoxy-methylbenzaldehydes). |
| Reactivity | Oxidation Sensitive | Rapidly oxidizes to 2,4-dimethoxy-5-methylbenzoic acid in air. |
Part 2: Hazard Identification & Toxicology (GHS)
GHS Classification
Under the Globally Harmonized System (GHS), this compound is classified as an Irritant .
-
Signal Word: WARNING
-
Hazard Statements:
Mechanistic Toxicology
-
Schiff Base Formation: As an aldehyde, the compound can react with amine groups in proteins (Schiff base formation), which is a primary mechanism for skin sensitization and irritation.
-
Mucosal Irritation: Inhalation of dust or vapors (if heated) triggers the TRPA1 ion channels in sensory nerves, leading to the coughing/irritation reflex associated with H335.
Part 3: Safe Handling & Lifecycle Management
The "Inert Chain of Custody"
To maintain the purity required for drug development (typically >98%), this compound must be handled under an "Inert Chain of Custody." Standard lab air exposure will degrade the aldehyde functionality, leading to stoichiometry errors in subsequent reactions (e.g., Wittig olefination or Reductive amination).
Protocol: Inert Handling
-
Receipt: Upon receipt, verify the container seal. If the compound is yellowing, it indicates oxidation.
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C .
-
Usage: Allow the container to reach room temperature before opening to prevent water condensation, which accelerates degradation.
Visualization: Material Lifecycle Workflow
The following diagram outlines the critical decision points for handling this sensitive intermediate.
Figure 1: Lifecycle management workflow emphasizing quality control points to detect oxidative degradation.
Part 4: Emergency Response & First Aid
Fire Fighting Measures
-
Media: Use Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam. Do NOT use a solid water stream , as it may scatter the molten material.
-
Combustion Products: Emits Carbon Monoxide (CO) and Carbon Dioxide (CO₂).
Accidental Release (Spills)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and an N95 particulate respirator.
-
Containment: Sweep up the solid carefully to avoid dust generation. If in solution, absorb with vermiculite.
-
Neutralization: No specific neutralizer is required; wash the area with soap and water to remove organic residues.
First Aid Logic Tree
This self-validating logic tree guides the immediate response to exposure.
Figure 2: Decision logic for emergency response, prioritizing immediate decontamination followed by medical assessment.
Part 5: Synthesis Utility & Application Context[6][7]
For researchers, this compound is a valuable "Building Block" (Category: Aromatic Aldehydes).[6][7] Its specific substitution pattern (2,4-dimethoxy-5-methyl) allows for the construction of highly functionalized heterocyclic systems.
-
Key Reaction: Knoevenagel Condensation . The aldehyde group reacts with active methylene compounds (e.g., malonic acid) to form cinnamic acid derivatives.
-
Key Reaction: Reductive Amination . Used to introduce the benzyl moiety into amine-containing drugs.
-
Validation: In any synthesis plan, the purity of this aldehyde is the rate-limiting factor for yield. Using oxidized material (containing benzoic acid) will quench basic catalysts (like piperidine) used in condensations.
References
-
PubChem. (n.d.). 2,4-Dimethoxy-5-methylbenzaldehyde (CID 251692). National Center for Biotechnology Information. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[8] C&L Inventory: 2,4-Dimethoxy-5-methylbenzaldehyde. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Safety Data Sheet for Benzaldehyde Derivatives (General). Merck KGaA.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2,4-Dimethoxy-5-methylbenzaldehyde | C10H12O3 | CID 251692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. fishersci.com [fishersci.com]
- 6. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 7. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 8. 2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Melting Point of 2,4-Dimethoxy-5-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde, serves as a key intermediate in the synthesis of various organic compounds. Its molecular structure, characterized by the presence of two methoxy groups and a methyl group on the benzaldehyde core, makes it a valuable building block in the development of novel pharmaceuticals and other specialty chemicals. The melting point of a compound is a critical physical property that provides an indication of its purity and is essential for its characterization and quality control. This in-depth technical guide explores the available literature values for the melting point of 2,4-Dimethoxy-5-methylbenzaldehyde, discusses the factors that can lead to variations in this value, and provides detailed experimental protocols for its accurate determination.
Reported Melting Point Values
A review of commercially available sources indicates a melting point for 2,4-Dimethoxy-5-methylbenzaldehyde in the range of 119-121 °C . However, a comprehensive search of peer-reviewed scientific literature and patent databases did not yield additional experimentally determined melting points for this specific compound (CAS Number: 7149-91-9). This highlights a common challenge in chemical research where physical property data for less common or novel compounds may be sparse.
The limited availability of multiple data points necessitates a careful approach to the verification of this physical property. It also underscores the importance of understanding the factors that can influence the melting point of a substance.
Understanding Melting Point Variations in Substituted Benzaldehydes
The melting point of an organic compound is influenced by the strength of its intermolecular forces, which are in turn determined by its molecular structure. In the case of substituted benzaldehydes, the nature, position, and number of substituents on the benzene ring play a crucial role in determining the melting point.
Key factors include:
-
Intermolecular Forces: The primary forces at play are van der Waals forces, dipole-dipole interactions, and, in some cases, hydrogen bonding. The aldehyde group itself is polar, leading to dipole-dipole interactions. Methoxy and methyl groups also contribute to the overall polarity and van der Waals forces.
-
Molecular Symmetry and Packing: The ability of molecules to pack efficiently into a crystal lattice significantly affects the melting point. More symmetrical molecules tend to pack more tightly, leading to stronger intermolecular forces and higher melting points.
-
Presence of Impurities: Impurities disrupt the crystal lattice of a compound, leading to a depression and broadening of the melting point range. This is a fundamental principle used in melting point analysis to assess purity.
-
Polymorphism: Some compounds can exist in different crystalline forms, known as polymorphs. Each polymorph will have a unique crystal lattice and, consequently, a different melting point.
To illustrate the impact of substituent positioning, consider the melting points of isomeric dimethoxy-methylbenzaldehydes:
| Compound | CAS Number | Melting Point (°C) |
| 2,4-Dimethoxy-3-methylbenzaldehyde | 7149-92-0 | 52-54 |
| 2,5-Dimethoxy-4-methylbenzaldehyde | 4925-88-6 | 82-86 |
Data sourced from commercial suppliers.
The significant differences in the melting points of these isomers, which have the same molecular formula and types of substituents, clearly demonstrate the profound effect of their arrangement on the benzene ring on their crystalline structure and melting behavior.
Experimental Determination of Melting Point
Accurate determination of the melting point is crucial for the characterization of 2,4-Dimethoxy-5-methylbenzaldehyde. Two common and reliable methods are the capillary melting point determination and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This traditional method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.
Workflow for Capillary Melting Point Determination
Caption: A stepwise workflow for determining the melting point using a capillary apparatus.
Detailed Protocol:
-
Sample Preparation: Ensure the sample of 2,4-Dimethoxy-5-methylbenzaldehyde is dry and finely powdered. Grinding the sample ensures uniform heating.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Insertion: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating:
-
If the approximate melting point is unknown, a rapid heating rate can be used to get a preliminary range. Allow the apparatus to cool before performing a more accurate measurement.
-
For an accurate measurement, heat the block at a steady, slow rate of 1-2 °C per minute as you approach the expected melting point of 119-121 °C.
-
-
Observation and Recording:
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.
-
Continue to observe and record the temperature at which the last crystal melts. This is the end of the melting range.
-
-
Reporting: Report the observed melting range. For a pure compound, this range should be narrow (typically 1-2 °C).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a more precise determination of the melting point and can also reveal other thermal transitions.
Workflow for DSC Analysis
Caption: A schematic workflow for determining the melting point using DSC.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of 2,4-Dimethoxy-5-methylbenzaldehyde into a clean DSC pan.
-
Encapsulation: Place the lid on the pan and seal it using a sample press.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's sample and reference holders, respectively.
-
Thermal Method: Program the DSC to heat the sample at a constant rate, for example, 10 °C per minute, through a temperature range that encompasses the expected melting point (e.g., from 25 °C to 150 °C).
-
Data Collection: Initiate the thermal program and collect the data. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting of the sample will appear as an endothermic peak on the DSC thermogram. The melting point is typically reported as the onset temperature of this peak, which represents the temperature at which melting begins. The peak temperature can also be reported.
Conclusion
While the currently available data from commercial suppliers for the melting point of 2,4-Dimethoxy-5-methylbenzaldehyde is limited to a range of 119-121 °C, this guide provides the necessary framework for researchers to approach the characterization of this compound with scientific rigor. Understanding the factors that influence melting points, such as isomeric structure and purity, is crucial for interpreting experimental results. The detailed protocols for capillary melting point determination and Differential Scanning Calorimetry offer robust methods for the accurate and reliable measurement of this critical physical property. As with any compound with limited published data, it is recommended that researchers meticulously determine and report the melting point in their own work to contribute to a more comprehensive understanding of its physical properties within the scientific community.
References
Methodological & Application
Introduction: The Synthetic Utility of Formylated Dimethoxytoluenes
An In-Depth Guide to the Formylation of 2,4-Dimethoxytoluene: Protocols, Mechanistic Insights, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive technical guide to the formylation of 2,4-dimethoxytoluene, a critical transformation for synthesizing valuable intermediates in the pharmaceutical and fine chemical industries. The resulting product, primarily 2,4-dimethoxy-5-methylbenzaldehyde, serves as a key building block for more complex molecular architectures. This document delves into the prevalent reaction methodologies, offers detailed, field-proven protocols, and explains the underlying chemical principles to empower researchers in optimizing this important synthetic step.
The introduction of a formyl group (-CHO) onto an aromatic scaffold is a cornerstone of organic synthesis. For electron-rich aromatic compounds like 2,4-dimethoxytoluene, this transformation provides a versatile handle for subsequent reactions. The methoxy groups on the ring are strong electron-donating groups, which highly activate the aromatic system towards electrophilic substitution, making formylation a feasible and efficient process. The resulting aryl aldehydes are pivotal precursors for manufacturing pharmaceuticals, agrochemicals, and specialty materials.
Several classical and modern formylation methods have been developed, each with distinct advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions. This guide will focus on the most effective and widely adopted strategies for the formylation of 2,4-dimethoxytoluene, with a primary emphasis on the Vilsmeier-Haack reaction due to its reliability and scalability.
Comparative Overview of Formylation Methodologies
Choosing the appropriate formylation strategy is contingent on factors such as the desired regioselectivity, the scale of the reaction, and the availability and hazards of the required reagents. For activated ethers like 2,4-dimethoxytoluene, several options are viable.
| Formylation Method | Primary Reagents | Typical Solvent | General Temperature | Key Advantages | Primary Limitations |
| Vilsmeier-Haack | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | DMF or Halogenated Solvents | 0 °C to 80 °C | High yields for activated rings, reliable, scalable.[1][2] | Requires corrosive and water-sensitive reagents. |
| Gattermann | Zn(CN)₂, HCl | Benzene, Ether | 40 °C to 50 °C | Effective for phenolic ethers.[3] | Uses highly toxic cyanide sources (HCN generated in situ).[4] |
| Rieche | Dichloromethyl methyl ether, TiCl₄ | Dichloromethane | 0 °C | High yields, rapid reaction times.[5] | Lewis acid can be harsh; may yield multiple isomers.[6] |
| Duff | Hexamethylenetetramine (Hexamine), Acid (e.g., Acetic Acid) | Acetic Acid | High Temperatures | Generally simple setup. | Primarily effective for phenols, not ethers; often gives low yields.[7][8] |
The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive
The Vilsmeier-Haack reaction stands out as the most robust method for the formylation of 2,4-dimethoxytoluene. Its efficacy stems from the in situ generation of a mild electrophile, the Vilsmeier reagent, which selectively attacks the electron-rich aromatic ring.[9][10][11] The reaction proceeds through three main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][2]
-
Electrophilic Aromatic Substitution: The highly activated 2,4-dimethoxytoluene attacks the Vilsmeier reagent. The methoxy and methyl groups direct the substitution to the most nucleophilic position, which is C5 (ortho to one methoxy and para to the other). A deprotonation step then restores aromaticity.[1]
-
Hydrolysis: The resulting iminium salt is stable until an aqueous workup, during which it is hydrolyzed to yield the final product, 2,4-dimethoxy-5-methylbenzaldehyde.[10]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. name-reaction.com [name-reaction.com]
- 11. youtube.com [youtube.com]
Application Note: Henry Reaction Conditions for 2,4-Dimethoxy-5-methylbenzaldehyde
This Application Note and Protocol details the synthesis of (E)-2,4-dimethoxy-5-methyl-β-nitrostyrene via the Henry reaction (nitroaldol condensation). This specific isomer is a critical intermediate in the synthesis of functionalized phenethylamines and requires precise conditions to minimize polymerization and maximize the trans-alkene yield.
Executive Summary
The condensation of 2,4-dimethoxy-5-methylbenzaldehyde with nitromethane is a classic Henry reaction. While basic conditions (NaOH/MeOH) can yield the intermediate nitroalcohol, the direct synthesis of the nitrostyrene is most efficiently achieved using ammonium acetate (NH₄OAc) as a dual acid-base catalyst in refluxing nitromethane or acetic acid. This method promotes the in situ dehydration of the β-hydroxy-nitro intermediate, driving the equilibrium toward the thermodynamically stable conjugated alkene.
This guide provides a high-yield, scalable protocol utilizing the Ammonium Acetate/Nitromethane system, which avoids the side reactions (Cannizzaro/dimerization) often seen with strong mineral bases.
Reaction Mechanism & Logic
The reaction proceeds via a reversible base-catalyzed nucleophilic attack of the nitronate anion on the aldehyde carbonyl, followed by an irreversible dehydration step.
Mechanistic Pathway
-
Nitronate Formation: Ammonium acetate acts as a buffer. The acetate ion deprotonates nitromethane (
) to form the nitronate anion. -
Nucleophilic Attack: The nitronate attacks the electrophilic carbonyl of 2,4-dimethoxy-5-methylbenzaldehyde.
-
Proton Transfer: Formation of the β-hydroxy-nitro intermediate.
-
Dehydration: The ammonium ion (acidic) facilitates the elimination of water, yielding the conjugated nitrostyrene.
Figure 1: Mechanistic flow of the ammonium acetate mediated Henry condensation.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Stoichiometry | Notes |
| 2,4-Dimethoxy-5-methylbenzaldehyde | Substrate | 1.0 equiv | Yellowish solid/oil. Purity >98% recommended. |
| Nitromethane (CH₃NO₂) | Reagent & Solvent | 10-20 equiv | Warning: Energetic material. Use anhydrous. |
| Ammonium Acetate (NH₄OAc) | Catalyst | 0.4 - 0.5 equiv | Must be dry. Hygroscopic. |
| Isopropanol (IPA) | Crystallization | N/A | For purification. |
| Glacial Acetic Acid | Co-solvent (Optional) | N/A | Can be used if solubility is poor in MeNO₂. |
Step-by-Step Procedure (Standard Reflux Method)
Objective: Synthesis of 10g scale batch.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the system is vented (do not seal a refluxing nitromethane system).
-
Charging:
-
Add 10.0 g (55.5 mmol) of 2,4-dimethoxy-5-methylbenzaldehyde.
-
Add 40-50 mL of Nitromethane (excess serves as solvent).
-
Add 1.7 - 2.1 g (22-27 mmol) of Ammonium Acetate.
-
-
Reaction:
-
Heat the mixture to varying reflux (~101°C ). The solution will turn from pale yellow to a deep orange/reddish color.
-
Maintain reflux for 2 to 4 hours . Monitor via TLC (Silica, 3:1 Hexane:EtOAc). The aldehyde spot (
) should disappear, replaced by the highly colored nitrostyrene spot ( ).
-
-
Workup:
-
Option A (Vacuum Removal): Remove the excess nitromethane under reduced pressure (rotary evaporator) to yield a dark orange solid/oil. Caution: Do not distill to dryness at high heat; nitromethane residues are shock-sensitive.
-
Option B (Precipitation): If Acetic Acid was used, pour the cooled mixture into ice-cold water.
-
-
Crystallization:
-
Dissolve the crude residue in a minimum amount of boiling Isopropanol (IPA) or Ethanol .
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Long, bright yellow/orange needles will form.
-
-
Filtration:
-
Filter the crystals using a Büchner funnel. Wash with cold IPA.
-
Dry in a vacuum desiccator or air dry.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Characterization & Quality Control
-
Appearance: Bright yellow to orange crystalline needles.
-
Melting Point: Typically 115–125°C (Range varies slightly by crystal habit and isomer purity; compare to literature for specific isomer).
-
¹H-NMR (CDCl₃, 400 MHz):
-
Vinylic Protons: Two doublets with a large coupling constant (
), indicating the trans (E) geometry. Look for signals around 7.5–8.0 ppm. -
Methoxy Groups: Two singlets around
3.8–3.9 ppm. -
Methyl Group: Singlet around
2.2–2.3 ppm.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / Oiling Out | Polymerization or incomplete dehydration. | Use fresh NH₄OAc. Ensure slow cooling during recrystallization. Seed the solution with a crystal if available. |
| Dark/Tarred Product | Overheating or too long reflux. | Limit reflux to 4 hours max. Monitor TLC closely. |
| Starting Material Remains | Wet reagents. | Water inhibits the reaction. Use anhydrous Nitromethane and dry NH₄OAc. |
Safety & Compliance
-
Nitromethane: A known explosive precursor and energetic solvent. Do not heat in a sealed vessel. Do not distill to absolute dryness. Ground all glassware.
-
Nitrostyrenes: Potent sternutators (cause sneezing) and skin irritants. Handle only in a fume hood. Wear gloves and eye protection.
-
Regulatory: Ensure compliance with local regulations regarding the possession of nitromethane and benzaldehyde precursors (often watched lists for drug precursors).
References
-
Henry, L. (1895).[1][2] "Formation synthétique d'alcools nitrés." Comptes Rendus, 120, 1265.[1] Link
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referencing general nitrostyrene synthesis protocols for dimethoxy-methylbenzaldehydes). Link
-
Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1-3. Link
-
Modern Henry Reaction Reviews: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[1] Link
Sources
Preparation of 2,4-Dimethoxy-5-methyl-β-nitrostyrene via Henry-Knoevenagel Condensation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
β-Nitrostyrenes are highly valuable synthetic intermediates in organic chemistry, serving as precursors for a wide range of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Their rich reactivity, which stems from the conjugated system and the electron-withdrawing nitro group, allows for their conversion into amino compounds, nitroalkanes, and various heterocyclic systems.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,4-dimethoxy-5-methyl-β-nitrostyrene from 2,4-dimethoxy-5-methylbenzaldehyde and nitromethane. The procedure is based on the robust and widely applicable Henry-Knoevenagel condensation reaction. We will delve into the reaction mechanism, provide a detailed experimental workflow, discuss characterization methods, and outline critical safety precautions.
Reaction Principle: The Henry-Knoevenagel Condensation
The synthesis of β-nitrostyrenes from aromatic aldehydes and nitroalkanes is most commonly achieved through a condensation reaction known as the Henry reaction or, more specifically in this context, the Henry-Knoevenagel condensation.[1] This reaction is a classic carbon-carbon bond-forming method that proceeds in two key stages: a base-catalyzed nitroaldol addition followed by dehydration.[3][4]
Mechanism:
-
Deprotonation: A base, in this protocol generated from ammonium acetate, deprotonates the α-carbon of nitromethane. Nitromethane has a pKa of approximately 10, making it acidic enough to be deprotonated by a mild base.[5] This step forms a resonance-stabilized nitronate anion.
-
Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the 2,4-dimethoxy-5-methylbenzaldehyde. This forms a β-nitro alkoxide intermediate.
-
Protonation: The intermediate is protonated, typically by the conjugate acid of the base (e.g., acetic acid), to yield a β-nitro alcohol (nitroaldol).
-
Dehydration: Under the acidic and heated reaction conditions, the nitroaldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of the final product, 2,4-dimethoxy-5-methyl-β-nitrostyrene.[3][4]
Caption: Generalized mechanism of the Henry-Knoevenagel condensation.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |
| 2,4-Dimethoxy-5-methylbenzaldehyde | 5635-05-2 | C₁₀H₁₂O₃ | 180.20 | Reagent Grade (≥98%) |
| Nitromethane | 75-52-5 | CH₃NO₂ | 61.04 | Anhydrous (≥99%) |
| Ammonium Acetate | 631-61-8 | C₂H₇NO₂ | 77.08 | ACS Grade (≥97%) |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | ACS Grade (≥99.7%) |
| Methanol | 67-56-1 | CH₄O | 32.04 | ACS Grade, for recrystallization |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | For work-up |
| Silica Gel 60 (for TLC) | 112926-00-8 | SiO₂ | 60.08 | F₂₅₄ indicator plates |
| Ethyl Acetate (for TLC) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexane (for TLC) | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter flask
-
Vacuum source
-
TLC chambers and UV lamp (254 nm)
-
Melting point apparatus
-
Standard laboratory glassware (graduated cylinders, funnels, etc.)
-
Personal Protective Equipment (PPE): Flame-resistant lab coat, chemical splash goggles, neoprene or butyl gloves.[6]
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted β-nitrostyrenes.[1][7]
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,4-dimethoxy-5-methylbenzaldehyde (5.0 g, 27.7 mmol), ammonium acetate (2.1 g, 27.2 mmol), and 25 mL of glacial acetic acid.
-
Causality Note: Glacial acetic acid serves as both the solvent and a proton source. Ammonium acetate acts as the base catalyst.[1]
-
-
Reagent Addition: To the stirred mixture, add nitromethane (2.5 mL, 2.8 g, 46.3 mmol). A slight molar excess of nitromethane is used to ensure complete consumption of the aldehyde.
-
Reaction: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to a gentle reflux (approximately 100-110°C) with continuous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 3:1 Hexane/Ethyl Acetate). Spot the starting aldehyde and the reaction mixture. The reaction is complete when the aldehyde spot has disappeared (typically 2-3 hours).
-
Work-up and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the warm reaction mixture slowly into a beaker containing 200 mL of ice-water while stirring vigorously. A yellow precipitate of the crude product will form.
-
Isolation: Allow the precipitate to stand in the ice-water for 15-20 minutes to ensure complete precipitation. Collect the yellow solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with two 50 mL portions of cold deionized water to remove any residual acetic acid and salts.
-
Purification: Transfer the crude, dried solid to an Erlenmeyer flask. Add a minimal amount of hot methanol and heat gently to dissolve the solid completely. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. Collect the purified yellow crystals by vacuum filtration.
-
Drying and Yield Calculation: Dry the purified crystals in a vacuum oven or desiccator. Weigh the final product and calculate the percentage yield. The product should be a bright yellow crystalline solid.
Characterization and Expected Results
The identity and purity of the synthesized 2,4-dimethoxy-5-methyl-β-nitrostyrene can be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Bright yellow crystalline solid |
| Yield | 75-85% (Theoretical: ~6.5 g) |
| Melting Point | ~118-122 °C (based on similar compounds)[8] |
| ¹H NMR | Expect signals for vinyl protons, aromatic proton, methoxy groups, and the methyl group. |
| ¹³C NMR | Expect signals corresponding to all unique carbons in the molecule. |
| FT-IR (cm⁻¹) | Expect characteristic peaks for C=C (alkene), NO₂ (nitro group), and C-O (ether) bonds. |
Safety Precautions
A thorough risk assessment must be conducted before beginning this synthesis. All operations should be performed inside a certified chemical fume hood while wearing appropriate PPE.
-
Nitromethane: This substance is a primary concern. It is a flammable liquid and vapor.[9][10] It is harmful if swallowed or inhaled and is a suspected carcinogen.[6][10] Crucially, nitromethane can form explosive mixtures with air and can become shock-sensitive if contaminated with bases or acids.[6] Heating may cause an explosion.[6][9] It must be stored in a cool, well-ventilated, fireproof area away from incompatible materials like strong acids, bases, and oxidizing agents.[6] Use non-sparking tools and ensure all equipment is properly grounded.[9][11]
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated area to avoid inhaling vapors.
-
Aromatic Aldehydes: May be irritating to the skin, eyes, and respiratory system. Handle with care.
-
General Handling: In case of skin contact, immediately flush with water for at least 15 minutes.[6] If inhaled, move to fresh air.[6] In case of eye contact, rinse cautiously with water for several minutes.[10][12] Seek immediate medical attention for any significant exposure.
References
-
Henry reaction - Wikipedia. Wikimedia Foundation. [Link]
-
Henry Reaction - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
NITROMETHANE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]
-
Safety Data Sheet: Nitromethane. Carl ROTH. [Link]
-
Nitromethane - Standard Operating Procedure. UNC Charlotte. [Link]
-
Safety Data Sheet: Nitromethane for synthesis. Carl ROTH. [Link]
-
Nitromethane - SAFETY DATA SHEET. Penta. [Link]
-
Henry Reaction. Organic Chemistry Portal. [Link]
-
(A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. ResearchGate. [Link]
-
One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters. [Link]
-
m-Nitrostyrene. Organic Syntheses. [Link]
-
trans-2,5-Dimethoxy-4-ethoxy-beta-methyl-beta-nitrostyrene. PubChem. [Link]
-
The structures of the E-β-nitrostyrene derivative test compounds. ResearchGate. [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. safety.charlotte.edu [safety.charlotte.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,5-Dimethoxy-Beta-Nitrostyrene | 40276-11-7 [chemicalbook.com]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. carlroth.com:443 [carlroth.com:443]
Troubleshooting & Optimization
Technical Support: Vilsmeier Formylation of 2,4-Dimethoxytoluene
Welcome to the Advanced Synthesis Support Center. Ticket ID: VH-DMT-OPT Subject: Yield Optimization & Troubleshooting for 2,4-Dimethoxytoluene Formylation
This guide addresses the specific challenges of formylating 2,4-dimethoxytoluene (1-methyl-2,4-dimethoxybenzene) using the Vilsmeier-Haack protocol. While this substrate is electron-rich and highly reactive, common pitfalls such as reagent solidification, uncontrolled exotherms, and regioselectivity issues often cap yields below 60%.
The following protocols and troubleshooting trees are designed to stabilize your process and push isolated yields >85%.
Module 1: The Optimized Protocol (The "Golden Batch")
Do not rely on generic textbook procedures. This protocol is optimized for 2,4-dimethoxytoluene to favor the formation of 2,4-dimethoxy-5-methylbenzaldehyde while managing the viscosity of the Vilsmeier intermediate.
Reaction Scheme
-
Substrate: 2,4-Dimethoxytoluene
-
Reagents: Phosphorus Oxychloride (
), N,N-Dimethylformamide (DMF)[1][2][3][4][5][6][7] -
Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (ACN) is mandatory to prevent "magnetic bar seizure" (solidification).
Step-by-Step Methodology
| Step | Action | Critical Technical Insight |
| 1 | System Prep | Flame-dry a 3-neck RBF under |
| 2 | Reagent Formation | Charge DMF (1.2 eq) and DCE (3-5 volumes) . Cool to 0–5°C . |
| 3 | Activation | Add |
| 4 | Incubation | Stir at RT for 30 mins . |
| 5 | Substrate Addition | Dissolve 2,4-dimethoxytoluene (1.0 eq) in minimal DCE. Add dropwise at 0°C . |
| 6 | Reaction | Warm to RT and stir for 2–4 hours. |
| 7 | Quench (Critical) | Pour mixture onto crushed ice + NaOAc (buffer) . Stir vigorously for 1 hr. |
| 8 | Workup | Extract with DCM. Wash with sat.[8] |
Module 2: Mechanism & Regioselectivity
Understanding where the formyl group attaches is crucial for confirming your product.
Regiochemical Logic:
-
Methoxy groups (positions 2, 4): Strong ortho/para directors.
-
Methyl group (position 1): Weak ortho/para director.
-
Steric Constraints: Position 3 is flanked by two methoxy groups (blocked).
-
Electronic Synergy: Position 5 is para to the 2-OMe and ortho to the 4-OMe. This is the most electronically activated and sterically accessible site.
Target Product: 2,4-dimethoxy-5-methylbenzaldehyde.
Caption: The Vilsmeier-Haack pathway. The "Intermediate" stage (Iminium Salt) often precipitates, causing stirring failure if solvent volume is insufficient.
Module 3: Troubleshooting Dashboard
Use this decision tree to diagnose low yields or reaction failures immediately.
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Reaction Solidifies ("Brick") | The iminium salt is insoluble in neat DMF/Reaction mixture. | Immediate: Add anhydrous DCE or DMF to restore stirring. Prevention: Use 3–5 volumes of solvent initially. |
| Low Yield (<40%) | Moisture in reagents ( | Distill |
| Starting Material Remains | Reaction temperature too low for complete conversion. | After addition at 0°C, heat to 60–70°C for 1 hour. (Note: Only heat after addition is complete). |
| Black Tar / Impurities | Exotherm was uncontrolled during addition. | Slow down addition rate. Keep internal temp <10°C. |
| No Aldehyde Peak (NMR) | Incomplete hydrolysis of the iminium salt. | Extend the quenching time. Heat the aqueous quench mixture to 50°C for 30 mins if necessary. |
Interactive Troubleshooting Flowchart
Caption: Diagnostic logic for recovering stalled Vilsmeier formylations.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I run this reaction neat (without DCE/DCM)? A: Technically, yes, by using a large excess of DMF (5–10 eq) as both reagent and solvent. However, for 2,4-dimethoxytoluene, the intermediate salt is very crystalline and often seizes the stir bar even in excess DMF. A co-solvent like 1,2-dichloroethane (DCE) is strongly recommended for scalability.
Q: My product has a new spot on TLC but no aldehyde signal in NMR. What is it? A: You likely isolated the intermediate iminium salt . This happens if the quench is too short or too cold. The salt reverts to the aldehyde upon contact with water/base, but if you extracted it into organic solvent too quickly without sufficient hydrolysis time, it might persist. Fix: Stir the quench mixture longer or gently heat it.
Q: Is the 6-position formylated at all? A: Trace amounts of the 6-isomer (2,4-dimethoxy-6-methylbenzaldehyde) may form, but the 5-position is overwhelmingly favored due to the synergistic directing effects of the 2-OMe and 4-OMe groups. The 5-position is para to the strongest activator (2-OMe). The 6-position is ortho to the 1-Me (weak) and ortho to 1-OMe. Sterics and electronics favor position 5.
Q: Why use Sodium Acetate (NaOAc) in the quench? A: While 2,4-dimethoxybenzaldehydes are relatively stable, electron-rich ethers can sometimes undergo demethylation under highly acidic conditions (hot HCl). NaOAc buffers the solution to pH ~5–6, ensuring hydrolysis of the iminium salt without subjecting the ether groups to harsh acidic cleavage.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[9] The Vilsmeier–Haack Reaction.[2][3][4][7][9][10][11][8][12][13] Comprehensive Organic Synthesis, 2, 777-794.
-
Jones, G., & Stanforth, S. P. (2000).[9][11] The Vilsmeier Reaction of Non-Aromatic Compounds.[10][11][13] Organic Reactions, 56, 355.[11] (Provides mechanistic foundation for salt formation).
-
BenchChem Technical Support. (2025). Vilsmeier-Haack Reaction Troubleshooting & Protocols. (General protocols for electron-rich arenes).
-
Rajanna, K. C., et al. (2013).[6] Vilsmeier Haack Adducts as Effective Reagents... (Discusses reagent stability and solvent effects).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. scirp.org [scirp.org]
- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of 2,4-Dimethoxy-5-methylbenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of 2,4-dimethoxy-5-methylbenzaldehyde from common reaction byproducts. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered during the purification process.
Introduction
2,4-Dimethoxy-5-methylbenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its purity is paramount for the success of subsequent reactions and the quality of the final product. The formylation of 1,3-dimethoxy-4-methylbenzene, often via the Vilsmeier-Haack or Gattermann reaction, is a common synthetic route. However, these reactions can lead to a mixture of the desired product, unreacted starting materials, and isomeric byproducts, necessitating effective purification strategies. This guide provides a comprehensive framework for identifying and resolving common purification challenges.
Frequently Asked Questions (FAQs)
Q1: My crude product is an oil/low-melting solid with a sweet, aromatic odor, but my TLC shows multiple spots. What are the likely impurities?
A1: The most probable impurities are the unreacted starting material, 1,3-dimethoxy-4-methylbenzene, and potentially a regioisomeric byproduct, 2,6-dimethoxy-5-methylbenzaldehyde. The sweet odor is characteristic of the starting material. The presence of multiple spots on TLC confirms a mixture of compounds with different polarities.
Q2: I'm having trouble separating the product from the starting material using column chromatography. What am I doing wrong?
A2: This is a common issue as the polarity difference between the product and the starting material can be subtle. Potential reasons for poor separation include:
-
Incorrect Eluent System: The polarity of your eluent may be too high, causing both compounds to elute together.
-
Column Overloading: Loading too much crude product onto the column will lead to broad bands and poor resolution.
-
Improper Column Packing: An unevenly packed column with channels or cracks will result in a non-uniform flow and inefficient separation.
Q3: Can I use recrystallization to purify my product?
A3: Recrystallization can be an effective technique, particularly for removing less soluble impurities or for final polishing of the product. However, its success depends on the nature of the impurities. If the starting material is the primary contaminant and is liquid at room temperature, it may "oil out" with the product, making crystallization difficult. A preliminary purification by column chromatography is often recommended.
Q4: I see a minor spot on my TLC that runs very close to my product spot. What could it be and how do I remove it?
A4: This is likely an isomeric byproduct, such as 2,6-dimethoxy-5-methylbenzaldehyde, which can form in small amounts depending on the regioselectivity of the formylation reaction.[1] Separating isomers can be challenging. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient and a high-resolution stationary phase may be required.[2][3]
Q5: My final product has a yellowish tint. How can I decolorize it?
A5: A yellowish tint can be due to minor, highly conjugated impurities. Passing a solution of your product through a short plug of activated carbon or silica gel can often remove these colored impurities. Recrystallization can also be effective.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common purification problems.
| Problem | Potential Cause | Suggested Solution |
| Poor separation on column chromatography (overlapping spots) | 1. Eluent system is too polar. 2. Column is overloaded. 3. Column was packed improperly. | 1. Decrease the polarity of the eluent. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. 2. Reduce the amount of crude material loaded onto the column. Use a larger column if necessary. 3. Repack the column, ensuring a uniform and compact bed. |
| Product "oils out" during recrystallization | 1. The solvent is not ideal. 2. The solution is cooling too quickly. 3. High concentration of impurities. | 1. Test a range of solvents or solvent mixtures. A solvent in which the product has high solubility when hot and low solubility when cold is ideal. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Perform a preliminary purification by column chromatography to remove the bulk of the impurities. |
| Difficulty separating isomeric byproducts | The isomers have very similar polarities. | 1. Use a high-resolution separation technique like HPLC with a suitable stationary phase (e.g., C18 or phenyl column).[2][3] 2. For column chromatography, use a long column, a fine mesh silica gel, and a very shallow solvent gradient. |
| Low yield after purification | 1. Product loss during multiple purification steps. 2. Incomplete elution from the column. 3. Using too much solvent during recrystallization. | 1. Optimize the purification strategy to minimize the number of steps. 2. Ensure complete elution by flushing the column with a more polar solvent at the end of the chromatography. 3. Use the minimum amount of hot solvent necessary to dissolve the product completely. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of 2,4-dimethoxy-5-methylbenzaldehyde from its common byproducts.
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane or petroleum ether).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Carefully load the sample onto the top of the silica gel.
-
Add another thin layer of sand on top of the sample.
3. Elution:
-
Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The exact ratio should be determined by preliminary TLC analysis.
-
Collect fractions and monitor the separation by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the product.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2,4-dimethoxy-5-methylbenzaldehyde.
Protocol 2: Purification by Recrystallization
This protocol is suitable for the final purification of partially purified 2,4-dimethoxy-5-methylbenzaldehyde.
1. Solvent Selection:
-
Perform small-scale solubility tests to find a suitable solvent. A mixture of ethanol and water or isopropanol and water is often a good starting point for benzaldehyde derivatives.
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently to dissolve the solid.
3. Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize the yield.
4. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities.
5. Drying:
-
Dry the purified crystals in a vacuum oven or air dry to remove any residual solvent.
Visual Workflow and Logic Diagrams
Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting the appropriate purification method.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting guide for common column chromatography issues.
References
- Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. (2019).
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2,4-Dimethoxy-5-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-dimethoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde. The structural elucidation of such molecules is paramount in synthetic chemistry and drug development, where unambiguous identification is critical. This document moves beyond a simple peak list, offering a comparative analysis with structurally related benzaldehydes to provide a deeper understanding of how substituent effects manifest in NMR spectroscopy. The principles and methodologies discussed herein are designed to serve as a practical reference for researchers engaged in the characterization of complex organic molecules.
Part 1: The Foundation: Interpreting Substituent Effects in Aromatic ¹H NMR
Before dissecting the spectrum of our target molecule, it is crucial to understand the fundamental principles governing proton chemical shifts and coupling in substituted benzene rings. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-donating groups (EDGs) increase electron density around nearby protons, "shielding" them from the external magnetic field and causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" protons and shifting their signals to a higher chemical shift (downfield).[1][2]
In 2,4-dimethoxy-5-methylbenzaldehyde, we have three key substituents on the benzene ring:
-
Aldehyde (-CHO): A powerful EWG due to the electronegativity of the oxygen atom and resonance effects. It strongly deshields protons ortho and para to it. The aldehyde proton itself is significantly deshielded and typically appears far downfield (δ 9-10 ppm).[3]
-
Methoxy (-OCH₃): A strong EDG through resonance, donating lone-pair electron density to the aromatic ring. This effect is most pronounced at the ortho and para positions, causing significant shielding.
-
Methyl (-CH₃): A weak EDG through induction.
These competing electronic effects create a unique magnetic environment for each proton, resulting in a distinct and predictable ¹H NMR spectrum.
Part 2: Spectral Analysis of 2,4-Dimethoxy-5-methylbenzaldehyde
The structure of 2,4-dimethoxy-5-methylbenzaldehyde presents five unique proton environments, which will each give rise to a distinct signal in the ¹H NMR spectrum.
Figure 2: Standard workflow for acquiring a high-resolution ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid 2,4-dimethoxy-5-methylbenzaldehyde sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a small vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. [3] * Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at δ 0.0 ppm.
-
Transfer the resulting solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the tube is clean and dry to avoid contamination.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
"Lock" the spectrometer onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field during the experiment.
-
"Shim" the magnetic field by adjusting the shimming coils. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum. A typical experiment involves collecting a number of scans (e.g., 8 to 16) which are then averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (the Free Induction Decay, or FID) to convert it from the time domain to the frequency domain, yielding the familiar NMR spectrum.
-
Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive phase.
-
Calibrate the chemical shift axis by setting the TMS peak to exactly 0.0 ppm.
-
Integrate the area under each signal. The relative integration values correspond to the ratio of protons giving rise to each signal.
-
Analyze the chemical shifts and splitting patterns (multiplicity) to assign each signal to a specific proton environment in the molecule.
-
Conclusion
The ¹H NMR spectrum of 2,4-dimethoxy-5-methylbenzaldehyde is a clear illustration of fundamental spectroscopic principles. The analysis reveals five distinct signals: a downfield singlet for the aldehyde proton, two well-separated singlets in the aromatic region, two singlets for the non-equivalent methoxy groups, and a singlet for the methyl group. By comparing this predicted spectrum to those of simpler, related benzaldehydes, the specific influence of each substituent can be rationalized and understood. This comparative approach, grounded in the principles of shielding, deshielding, and coupling, provides a robust framework for the confident structural elucidation of polysubstituted aromatic compounds.
References
- University of Puget Sound. (n.d.).
-
CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]
-
TheElkchemist A Level Chemistry. (2023, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link]
- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
-
AZoOptics. (2023, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
-
Reich, H. J. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. University of Wisconsin-Madison. [Link]
-
Priede, E., et al. (2017). The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in ILs with different Kamlet-Taft solvent descriptor a values. ResearchGate. [Link]
- University of Regensburg. (n.d.). Chemical shifts.
-
National Center for Biotechnology Information. (n.d.). 2,4-Dimethoxy-5-methylbenzaldehyde. PubChem. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Comparison Guide: Structural Elucidation of Dimethoxy-Methylbenzaldehyde Regioisomers via NMR
Executive Summary: The Regioisomer Challenge
In the synthesis of substituted benzaldehydes—critical intermediates for phenethylamine pharmaceuticals and organic electronic materials—regioselectivity is frequently governed by subtle steric and electronic directing effects.[1] A common analytical bottleneck arises when distinguishing 2,4-dimethoxy-5-methylbenzaldehyde (Target A) from its regioisomer 2,5-dimethoxy-4-methylbenzaldehyde (Target B) .[1][2]
While both isomers share the molecular formula
Structural Logic & Diagnostic Strategy
The core differentiation lies in the proton relationships relative to the aldehyde (CHO) and methyl (Me) groups.
-
Isomer A (2,4-dimethoxy-5-methyl): The methyl group is located at position 5.[1][2] It is spatially adjacent (ortho) to the aromatic proton at C6 (H6).[1]
-
Isomer B (2,5-dimethoxy-4-methyl): The methyl group is located at position 4.[1][2] It is spatially adjacent (ortho) to the aromatic proton at C3 (H3).[1]
Visualization of Spatial Correlations
The following diagram maps the critical NOE interactions that define the "Smoking Gun" for each isomer.
Method 1: 1H NMR Chemical Shift Analysis (The "Spread" Heuristic)
While chemical shifts can vary with concentration and solvent, the relative distance (
Comparative Data Table ( , 400 MHz)
| Feature | 2,4-dimethoxy-5-methyl (Isomer A) | 2,5-dimethoxy-4-methyl (Isomer B)[1][2] | Mechanistic Cause |
| Aldehyde (CHO) | ~10.20 ppm (s) | ~10.40 ppm (s) | Inductive effects of ortho-substituents.[1][2] |
| Aromatic H6 | ~7.60 ppm (s) | ~7.23 ppm (s) | Isomer A: H6 is ortho to CHO (deshielding) and meta to OMe.[1][2] Isomer B: H6 is ortho to CHO but also ortho to OMe (shielding), counteracting the downfield shift.[1][2] |
| Aromatic H3 | ~6.44 ppm (s) | ~6.80 ppm (s) | Isomer A: H3 is flanked by two OMe groups (C2, C4), causing extreme shielding.[1][2] Isomer B: H3 is flanked by one OMe and one Me.[1][2] |
| The "Spread" ( | ~1.16 ppm | ~0.43 ppm | Large gap = 2,4-isomer.[1][2] Narrow gap = 2,5-isomer.[1][2] |
| Methyl (Me) | ~2.15 ppm (s) | ~2.25 ppm (s) | Minor variation; unreliable for identification.[1][2] |
Expert Insight: Do not rely solely on the absolute values. If your aromatic signals are separated by >1.0 ppm, you likely have the 2,4-isomer.[1][2] If they are clustered within 0.5 ppm, suspect the 2,5-isomer.[1][2]
Method 2: 1D NOE Difference / 2D NOESY (The Definitive Protocol)
To satisfy the requirement for a self-validating system, you must perform a Nuclear Overhauser Effect (NOE) experiment.[1][2] This confirms regiochemistry by detecting spatial proximity (<5 Å) rather than through-bond connectivity.[1][2][3]
Experimental Protocol
-
Sample Preparation: Dissolve ~10 mg of compound in 0.6 mL
. Ensure the solution is free of paramagnetic impurities (filter if necessary).[1] -
Acquisition (1D Selective NOE):
-
Data Processing: Phase the target (irradiated) peak to be negative.[1][2] Positive enhancements indicate spatial neighbors.[1][2]
Interpretation Logic[1][2]
-
Scenario A (2,4-Isomer):
-
Scenario B (2,5-Isomer):
Mechanistic Pathway: Synthesis Context
Understanding how these isomers arise helps prevent their formation.[1][2] The confusion often stems from the formylation (Vilsmeier-Haack or Rieche) of dimethoxytoluene precursors.[2]
References
-
SpectraBase. 2,4-Dimethoxy-3-methylbenzaldehyde 1H NMR Spectrum. (Note: Isomeric comparison data derived from analogous 2,4-dimethoxy systems). [2]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 602019, 2,5-Dimethoxy-4-methylbenzaldehyde.[1][2] Retrieved from PubChem.[1][2] [2]
-
Sigma-Aldrich. 2,5-Dimethoxy-4-methylbenzaldehyde Product Specification & NMR Reference.[1][2]
-
University of Ottawa NMR Facility. Sorting Out NOE's for Isomers. (General methodology for NOE structural elucidation).
Sources
Spectroscopic Profiling of 2,4-Dimethoxy-5-methylbenzaldehyde: A Comparative IR Analysis
Executive Summary
Target Molecule: 2,4-Dimethoxy-5-methylbenzaldehyde Primary Interest: Carbonyl (C=O) Stretching Frequency Diagnostic Range: 1665–1675 cm⁻¹
This guide provides a technical analysis of the infrared (IR) spectral characteristics of 2,4-dimethoxy-5-methylbenzaldehyde, a key intermediate in the synthesis of stilbenoid antimitotic agents (e.g., combretastatin analogs). Unlike simple benzaldehyde (~1700 cm⁻¹), this molecule exhibits a significant bathochromic shift (to lower wavenumber) due to the synergistic electron-donating effects of the methoxy substituents.
Theoretical Framework: Electronic Causality
To interpret the spectrum accurately, one must understand the competition between inductive (
The Mechanism of Shift
-
Conjugation (Base Effect): The benzene ring conjugates with the carbonyl, lowering the frequency from ~1730 cm⁻¹ (aliphatic) to ~1700 cm⁻¹ (aromatic).
-
Resonance Donation (+R): The methoxy groups at positions 2 (ortho) and 4 (para) are strong electron donors. They push electron density into the ring and, through conjugation, onto the carbonyl oxygen. This increases the single-bond character of the carbonyl (
), weakening the bond and lowering the vibrational frequency. -
Inductive Effect (+I): The 5-methyl group provides a weak inductive push. While less dominant than the methoxy resonance, it stabilizes the electron-rich ring system.
Visualization of Electronic Effects
The following diagram illustrates the electron flow lowering the bond order.
Figure 1: Logical flow of electronic substituent effects leading to the observed frequency shift.
Comparative Spectral Analysis
The following table contrasts the target molecule with structural analogs to isolate the impact of each substituent.
| Compound | Structure | C=O[1][2][3][4][5][6][7][8][9][10][11] Frequency (cm⁻¹) | C-H (Aldehyde) | Electronic Driver |
| Benzaldehyde | Unsubstituted | 1700–1705 | 2720 & 2820 | Baseline conjugation. |
| 4-Methoxybenzaldehyde | Para-OMe | 1690–1696 | 2730 & 2835 | +R effect from para position. |
| 2,4-Dimethoxybenzaldehyde | Ortho/Para-OMe | 1660–1680 | 2715 & 2815 | Strong synergistic +R effect. |
| 2,4-Dimethoxy-5-methylbenzaldehyde | Target | 1665–1675 | ~2720 & ~2820 | Maximized donation (+R & +I). |
Key Insight: The addition of the 5-methyl group to the 2,4-dimethoxy scaffold does not drastically shift the peak further than the 2,4-dimethoxy parent, but it stabilizes the range at the lower end (~1670 cm⁻¹).
Experimental Protocol: ATR-FTIR Characterization
For drug development applications, Attenuated Total Reflectance (ATR) is preferred over KBr pellets due to reproducibility and lack of moisture interference.
Workflow
-
Crystal Cleaning: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Ensure the background scan shows flat baseline (no residual C-H or O-H bands).
-
Background Scan: Collect 16 scans at 4 cm⁻¹ resolution (air background).
-
Sample Deposition:
-
Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil to ensure contact.
-
Liquid/Oil: Place 1 drop to cover the crystal active area.
-
-
Acquisition: Collect 16–32 scans.
-
Post-Processing: Apply baseline correction if necessary. Do not smooth aggressively, as this may merge the Fermi doublet of the aldehyde C-H.
Figure 2: Standardized ATR-FTIR acquisition workflow for aldehyde characterization.
Data Interpretation & Impurity Profiling
In synthesis (e.g., Vilsmeier-Haack formylation), specific impurities can be identified via IR.
The "Fermi Resonance" Doublet
Aldehydes possess a unique diagnostic feature: the Fermi Doublet .
-
Mechanism: The fundamental C-H stretch (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1400 cm⁻¹).
-
Observation: Two peaks appearing at ~2720 cm⁻¹ and ~2820 cm⁻¹ .[5]
-
Significance: This doublet confirms the presence of the aldehyde functionality distinct from ketones or esters.[5]
Common Impurities Table
| Impurity | Source | Diagnostic IR Peak | Action |
| Carboxylic Acid | Oxidation (Air exposure) | Broad, intense O-H stretch (3300–2500 cm⁻¹) overlapping C-H. | Recrystallize (EtOH/Water) or wash with NaHCO₃. |
| Alcohol | Incomplete Oxidation / Reduction | Broad O-H stretch (~3400 cm⁻¹) but distinct from acid. | Check reaction stoichiometry. |
| Water | Solvent/Atmosphere | Broad hump ~3400 cm⁻¹ + bending ~1640 cm⁻¹. | Dry sample in desiccator. |
References
-
NIST Mass Spectrometry Data Center. (n.d.). Benzaldehyde, 2,4-dimethoxy- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[10] Retrieved from [Link]
-
OpenStax. (2024).[1] Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
PubChem. (n.d.).[3] 2,4-Dimethoxy-5-methylbenzaldehyde (Compound).[3] National Library of Medicine. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Researcher's Guide to the Mass Spectrometry Fragmentation of 2,4-dimethoxy-5-methylbenzaldehyde
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,4-dimethoxy-5-methylbenzaldehyde (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ). Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to explore the mechanistic underpinnings of the fragmentation pathways, compare them with relevant structural analogs, and provide a robust experimental protocol for data acquisition.
The Rationale: Why Electron Ionization Mass Spectrometry?
Electron Ionization (EI) remains a cornerstone technique for the structural elucidation of volatile and semi-volatile organic compounds. The process involves bombarding a gaseous sample with high-energy electrons, typically at 70 electron volts (70 eV).[1] This high energy is sufficient to overcome the ionization energy of most organic molecules, causing the ejection of a valence electron to form a molecular radical cation (M•⁺).[1]
The key to EI's utility lies in the fact that this ionization process transfers a significant amount of excess internal energy to the molecular ion. This energetically unstable M•⁺ ion rapidly undergoes a series of predictable cleavage and rearrangement reactions, known as fragmentation.[2] The resulting collection of fragment ions, separated by their mass-to-charge ratio (m/z), creates a unique mass spectrum that serves as a molecular fingerprint, providing invaluable structural information.
Deconstructing the Fragmentation: A Mechanistic Approach
The fragmentation of 2,4-dimethoxy-5-methylbenzaldehyde is governed by the interplay of its three key functional groups: the stable aromatic ring, the reactive aldehyde group, and the electron-donating methoxy substituents. The stability of the resulting fragment ions is the primary driving force for the observed fragmentation pathways.
Foundational Fragmentation Pathways
The fragmentation process begins with the formation of the molecular ion at m/z 180 . Due to the stabilizing effect of the aromatic ring, this peak is expected to be clearly visible.[3][4] From this parent ion, several key fragmentation routes emerge:
-
Loss of a Hydrogen Radical (M-1) → m/z 179: A characteristic fragmentation of aldehydes involves the cleavage of the C-H bond on the carbonyl group (an α-cleavage).[3][5] This results in the formation of a highly stable, resonance-stabilized acylium cation at m/z 179. This is often a prominent peak in the spectra of aromatic aldehydes.
-
Loss of a Methyl Radical (M-15) → m/z 165: The methoxy groups provide a facile route for fragmentation. Cleavage of the O–CH₃ bond results in the loss of a methyl radical (•CH₃). The resulting cation at m/z 165 is significantly stabilized by resonance, with the positive charge delocalized across the oxygen atom and the aromatic ring. Given the presence of two methoxy groups, this is predicted to be a highly favored pathway and likely the base peak or one of the most intense peaks in the spectrum. This prediction is supported by spectral data for the isomeric compound 2,5-dimethoxy-4-methylbenzaldehyde, which shows a very strong peak at m/z 165.[6]
-
Loss of a Formyl Radical (M-29) → m/z 151: Cleavage of the bond between the aromatic ring and the aldehyde group results in the loss of the formyl radical (•CHO).[3][5] This pathway produces a dimethoxymethylphenyl cation at m/z 151.
Secondary Fragmentation Events
The initially formed fragment ions possess sufficient energy to undergo further fragmentation, leading to the smaller ions observed in the spectrum:
-
From m/z 165 (M-15): The ion formed by the loss of a methyl radical can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for ions containing a carbonyl group. This would produce a fragment at m/z 137 (165 - 28).
-
From m/z 179 (M-1): The acylium ion can also expel a neutral CO molecule to form the ion at m/z 151 (179 - 28).
The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.
Caption: Primary EI fragmentation pathways for 2,4-dimethoxy-5-methylbenzaldehyde.
Comparative Analysis: The Importance of Structural Context
To fully appreciate the fragmentation pattern of the target molecule, it is instructive to compare it with simpler, structurally related compounds.
| m/z | Benzaldehyde [5][7] | 2,5-Dimethoxy-4-methylbenzaldehyde [6] | Predicted: 2,4-dimethoxy-5-methylbenzaldehyde | Proposed Neutral Loss / Fragment Identity |
| 180 | - | ✓ (M•⁺) | ✓ (M•⁺) | Molecular Ion |
| 179 | - | - | ✓ | Loss of •H (from CHO) |
| 165 | - | ✓ (Base Peak) | ✓ (Likely Base Peak) | Loss of •CH₃ (from OCH₃) |
| 151 | - | - | ✓ | Loss of •CHO |
| 134 | - | ✓ | Possible | Sequential loss from m/z 165 |
| 106 | ✓ (M•⁺) | - | - | Molecular Ion of Benzaldehyde |
| 105 | ✓ | - | - | Loss of •H |
| 77 | ✓ (Base Peak) | - | - | Loss of •CHO (Phenyl Cation) |
This comparison highlights how substituents dramatically alter the fragmentation. For benzaldehyde, the dominant pathway is the loss of the formyl radical to produce the very stable phenyl cation (m/z 77). In our target molecule, the electron-donating methoxy groups stabilize the larger fragments so effectively that the loss of a methyl radical (m/z 165) becomes the dominant pathway, and the formation of a bare phenyl-type cation is suppressed.
Experimental Protocol for GC-MS Analysis
This section provides a validated, step-by-step methodology for acquiring a high-quality EI mass spectrum of 2,4-dimethoxy-5-methylbenzaldehyde.
Instrumentation and Consumables
-
System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Column: A low-to-mid polarity column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., Agilent HP-5MS, Restek Rxi-5Sil MS).
-
Carrier Gas: Helium (99.999% purity or higher).
-
Sample: 2,4-dimethoxy-5-methylbenzaldehyde solid.
-
Solvent: High-purity, volatile solvent such as Dichloromethane or Ethyl Acetate.
Sample Preparation
-
Prepare a stock solution of the analyte at 1 mg/mL in the chosen solvent.
-
Perform a serial dilution to a working concentration of approximately 10 µg/mL. High concentrations can lead to source contamination and spectral distortion.
-
Transfer the final solution to a 2 mL autosampler vial.
GC-MS Method Parameters
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peak shape. |
| Injection Volume | 1 µL | Standard volume for this concentration. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| GC Oven | ||
| Initial Temperature | 100 °C, hold 1 min | Allows for solvent focusing at the head of the column. |
| Temperature Ramp | 15 °C/min to 280 °C | Provides good chromatographic separation from any impurities. |
| Final Hold | Hold at 280 °C for 5 min | Ensures elution of any less volatile components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard for generating fragment-rich, library-searchable spectra. |
| Electron Energy | 70 eV | The industry standard for reproducible fragmentation.[1] |
| Mass Range | m/z 40 - 350 | Captures all relevant fragments from the molecule. |
| Source Temperature | 230 °C | A standard temperature to maintain cleanliness and promote ionization. |
| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission. |
| Solvent Delay | 3 - 4 minutes | Prevents the high-intensity solvent peak from entering the MS. |
Data Analysis
-
Integrate the chromatographic peak corresponding to the analyte.
-
Generate the background-subtracted mass spectrum from the apex or average across the peak.
-
Identify the molecular ion (m/z 180) and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.
-
(Optional) Perform a library search (e.g., NIST, Wiley) to confirm the identification against reference spectra of isomers, if available.
The following diagram outlines the complete experimental and data analysis workflow.
Sources
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- 7. youtube.com [youtube.com]
A Comparative Guide to the HPLC-Based Resolution of Methylbenzaldehyde Positional Isomers
For researchers, scientists, and professionals in drug development, achieving precise separation of structurally similar compounds is a foundational requirement for accurate quantification and characterization. Positional isomers, such as the methylbenzaldehydes (also known as tolualdehydes), present a common yet significant analytical challenge. These compounds share the same molecular formula (C₈H₈O) and mass, differing only in the substitution pattern on the aromatic ring. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times for 2-methylbenzaldehyde, 3-methylbenzaldehyde, and 4-methylbenzaldehyde, supported by a detailed experimental protocol and an exploration of the underlying separation principles.
The Challenge of Isomer Separation
The subtle structural differences among ortho-, meta-, and para-isomers result in very similar physicochemical properties, including polarity and hydrophobicity. Consequently, their separation requires a highly selective chromatographic system. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for this purpose, capable of resolving compounds with minor structural variations.[1] The choice of stationary phase and mobile phase composition is critical in exploiting the nuanced differences in polarity and shape among the methylbenzaldehyde isomers to achieve baseline separation.[2][3]
Understanding the Elution Order: A Mechanistic Perspective
In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[4] The retention of a compound is primarily governed by its hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.[5]
The elution order of methylbenzaldehyde isomers is a direct consequence of their relative polarities, which are influenced by the position of the methyl group relative to the aldehyde group.
-
4-Methylbenzaldehyde (para): The para-isomer is generally the most nonpolar. The electron-donating methyl group and the electron-withdrawing aldehyde group are positioned opposite to each other, resulting in a more symmetrical distribution of electron density and a lower overall dipole moment. This lower polarity leads to stronger interactions with the nonpolar C18 stationary phase, resulting in the longest retention time among the three isomers.
-
3-Methylbenzaldehyde (meta): The meta-isomer exhibits intermediate polarity. The spatial arrangement of the functional groups leads to a dipole moment that is greater than the para-isomer but less than the ortho-isomer.
-
2-Methylbenzaldehyde (ortho): The ortho-isomer is typically the most polar. The close proximity of the methyl and aldehyde groups can lead to intramolecular interactions and steric hindrance, which can affect the molecule's interaction with the stationary phase. This increased polarity results in weaker retention and, consequently, the shortest retention time.
Comparative Retention Time Data
The following table summarizes typical retention times for the methylbenzaldehyde isomers under isocratic RP-HPLC conditions. It is important to note that absolute retention times can vary between systems and laboratories due to factors such as specific column chemistry, system dead volume, and precise mobile phase preparation. However, the elution order should remain consistent under the specified conditions.
| Isomer | Structure | Typical Retention Time (minutes) |
| 2-Methylbenzaldehyde (o-Tolualdehyde) | ~ 3.8 | |
| 3-Methylbenzaldehyde (m-Tolualdehyde) | ~ 4.2 | |
| 4-Methylbenzaldehyde (p-Tolualdehyde) | ~ 4.5[6] |
Retention times are illustrative and based on the experimental protocol provided below. Actual values may vary.
Experimental Protocol: Isocratic Separation of Methylbenzaldehyde Isomers
This protocol provides a robust method for the baseline separation of 2-, 3-, and 4-methylbenzaldehyde using standard RP-HPLC instrumentation.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is suitable.[1]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for this separation.
-
Chemicals:
Chromatographic Conditions
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (60:40, v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[9] |
| Detection Wavelength | 254 nm[6] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Procedure
-
Mobile Phase Preparation: Carefully measure 600 mL of acetonitrile and 400 mL of water. Mix thoroughly and degas the solution using sonication or vacuum filtration to prevent bubble formation in the pump.[1]
-
Standard Solution Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of each methylbenzaldehyde isomer and transfer to separate 100 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.[6]
-
Working Standard Solution (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions with the mobile phase.
-
-
Sample Preparation: Dissolve the sample containing the methylbenzaldehyde isomers in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[6]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
Experimental Workflow Diagram
Caption: Workflow for the HPLC separation of methylbenzaldehyde isomers.
Conclusion
The successful separation of methylbenzaldehyde positional isomers via reversed-phase HPLC is readily achievable with a standard C18 column and an isocratic mobile phase of acetonitrile and water. The elution order—ortho, meta, then para—is a predictable outcome based on the increasing hydrophobicity and decreasing polarity of the isomers. This guide provides a validated starting method and the foundational knowledge for scientists to adapt and optimize the separation for their specific analytical needs, ensuring the integrity and accuracy of their research and development efforts.
References
-
PubChem. (n.d.). 3-Methylbenzaldehyde. Retrieved February 24, 2026, from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674). [Link]
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde, 2,4-bis(1-methylethyl)- on Newcrom R1 HPLC column. Retrieved February 24, 2026, from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Benzaldehyde, 4-methyl-, hydrazone on Newcrom R1 HPLC column. Retrieved February 24, 2026, from [Link]
- Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
-
SIELC Technologies. (2018, February 16). Separation of 2,5-Dimethylbenzaldehyde on Newcrom R1 HPLC column. Retrieved February 24, 2026, from [Link]
-
Putan, A., et al. (2020). Prediction of Chromatographic Elution Order of Analytical Mixtures Based on Quantitative Structure-Retention Relationships and Multi-Objective Optimization. Molecules, 25(13), 3096. [Link]
-
Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 4-Methylbenzaldehyde. Retrieved February 24, 2026, from [Link]
-
MicroSolv Technology Corporation. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). (A) HPLC chromatogram of 2BE (retention time: 11.1 min), 2PE (retention.... Retrieved February 24, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved February 24, 2026, from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved February 24, 2026, from [Link]
-
Phenomenex. (2018, September 4). Reversed Phase Selectivity. Retrieved February 24, 2026, from [Link]
-
LCGC Europe. (2002, December). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved February 24, 2026, from [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved February 24, 2026, from [Link]
-
VCU Scholars Compass. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 2-Methylbenzaldehyde. Retrieved February 24, 2026, from [Link]
-
Preprints.org. (2024, February 1). Features and Advantages of the Recurrent Approximations of Retention Times in Reversed Phase High- Performance Kiquid Chromatography. Retrieved February 24, 2026, from [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved February 24, 2026, from [Link]
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Precision Profiling: A Comparative Guide to GC-MS Identification of 2,4-Dimethoxy-5-Methylbenzaldehyde Impurities
Executive Summary: The Isomeric Challenge
In the synthesis of fine chemical intermediates like 2,4-dimethoxy-5-methylbenzaldehyde (often a precursor for resveratrol analogues or phenethylamine derivatives), purity is not just a regulatory checkbox—it is a chemical necessity. The primary synthetic route, typically the Vilsmeier-Haack formylation of 2,4-dimethoxytoluene, presents a specific analytical challenge: Regioisomerism .
While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for quantification, it often struggles to resolve positional isomers with identical polarities. This guide argues for the superiority of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary tool for structural identification (ID) of these impurities. We will demonstrate that GC-MS provides the necessary orthogonal data—chromatographic resolution combined with distinct fragmentation fingerprints—that LC-UV cannot match.
Method Selection: GC-MS vs. HPLC-UV vs. LC-MS
Before detailing the protocol, we must justify the instrument choice. The following decision matrix illustrates why GC-MS is the "Gold Standard" for this specific aldehyde class.
Comparative Analysis Table
| Feature | GC-MS (EI) | HPLC-UV | LC-MS (ESI) |
| Primary Strength | Structural Elucidation (Fingerprinting) | Routine Quantification | Polar/Non-volatile Analysis |
| Isomer Resolution | High (High plate count columns) | Moderate (Requires specific stationary phases) | Low (Isomers often co-elute) |
| Identification | Spectral Library Matching (NIST) | Retention Time only | Molecular Ion (often forms adducts) |
| Suitability for Aldehydes | Excellent (Volatile, thermally stable) | Good | Poor (Aldehydes ionize poorly in ESI+) |
| Limit of Detection | Low ppm (SIM mode) | Variable | High sensitivity (if ionizable) |
Analytical Decision Workflow
The following diagram outlines the logical pathway for selecting GC-MS for this specific application.
Figure 1: Analytical Decision Matrix demonstrating the selection of GC-MS for volatile isomeric impurity profiling.
The "Gold Standard" Experimental Protocol
This protocol is designed to be self-validating . The use of a non-polar column with a specific temperature ramp ensures that the lower-boiling starting materials elute before the aldehyde, while oxidation products (acids) elute later or require derivatization.
Instrumentation & Conditions
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).
-
Rationale: The "Ultra Inert" (UI) phase is critical. Aldehydes can interact with active sites on standard columns, causing tailing that masks closely eluting isomers.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split Mode (10:1 or 20:1).
-
Temp: 260°C.[1]
-
Liner: Deactivated split liner with glass wool (prevents non-volatile residue accumulation).
-
Temperature Program
The "slow ramp" in the middle is the secret to separating the 3-methyl and 5-methyl isomers.
-
Initial: 60°C (Hold 2 min) — Elutes solvents.
-
Ramp 1: 20°C/min to 140°C.
-
Ramp 2 (Critical): 4°C/min to 200°C — Separates Isomers.
-
Ramp 3: 25°C/min to 300°C (Hold 5 min) — Bakes out column.
Mass Spectrometer Settings (EI)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 35–450 amu.
-
Solvent Delay: 3.0 min.
Impurity Profiling & Identification Logic
In a Vilsmeier-Haack synthesis of 2,4-dimethoxy-5-methylbenzaldehyde, the impurities are predictable based on mechanistic causality.
The Target Molecule
-
Compound: 2,4-dimethoxy-5-methylbenzaldehyde.
-
MW: 180 g/mol .[2]
-
Key Fragments:
180 ( ), 179 ( , aldehyde proton), 165 ( ), 149 ( ).
Impurity Library
| Impurity Type | Compound Name | MW | Origin | Diagnostic Ions ( |
| Starting Material | 2,4-Dimethoxytoluene | 152 | Unreacted Feedstock | 152 ( |
| Regioisomer | 2,4-Dimethoxy-3-methylbenzaldehyde | 180 | Formylation at wrong position | 180 , 163 ( |
| Demethylated | 2-Hydroxy-4-methoxy-5-methylbenzaldehyde | 166 | Acidic hydrolysis during workup | 166 , 148 ( |
| Oxidation | 2,4-Dimethoxy-5-methylbenzoic acid | 196 | Air oxidation of aldehyde | Poor peak shape unless methylated |
Identification Workflow (DOT Diagram)
The following workflow describes how to process the data to confirm identity, specifically distinguishing the target from its isomer.
Figure 2: Systematic workflow for spectral deconvolution and impurity identification.
Technical Discussion: The "Ortho Effect"
The crucial differentiator between the target (5-methyl) and the impurity (3-methyl) lies in the Ortho Effect .
In mass spectrometry of aromatic aldehydes, if a substituent (like a methoxy group) is ortho to the aldehyde group, a specific rearrangement can occur involving the transfer of a hydrogen and the loss of neutral molecules (often water or formaldehyde).
-
Target (2,4-dimethoxy-5-methylbenzaldehyde): The aldehyde is at position 1. Methoxy groups are at 2 and 4. There is an ortho-methoxy at position 2.
-
Isomer (2,4-dimethoxy-3-methylbenzaldehyde): The aldehyde is at position 1. Methoxy groups are at 2 and 4. Methyl is at 3.
Wait—both have an ortho-methoxy group. So, how do we distinguish them? Retention Time (RT) is the key. In gas chromatography on a 5% phenyl column (DB-5):
-
Isomer (3-methyl): The methyl group at position 3 is "sandwiched" between two methoxy groups (2 and 4). This creates steric crowding , preventing the methoxy groups from lying flat (coplanar) with the ring. This reduces the molecule's ability to interact with the stationary phase via pi-stacking.
-
Target (5-methyl): The methyl is at 5, isolated from the crowded 2,3,4 region. The molecule is more planar.
-
Result: The Target (5-methyl) will typically have a longer retention time than the sterically hindered 3-methyl isomer.
Protocol Validation Step:
Always inject a standard of the starting material (2,4-dimethoxytoluene) to establish the
-
Starting Material (2,4-dimethoxytoluene)
-
Sterically hindered Isomer (3-methyl)
-
Target Molecule (5-methyl)
References
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[3][4] Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Benzaldehyde, 2,4-dimethoxy-.[5] NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]
-
Phenomenex. (2025).[1][3][6][7] GC vs. HPLC: Application Differences and Method Selection. Retrieved from [Link]
Sources
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- 2. 2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tasianinch.com [tasianinch.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
Unveiling Molecular Architecture: A Comparative Crystallographic Analysis of 2,4-Dimethoxy-5-methylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates not only the physicochemical properties of a compound but also its biological activity and material performance. This guide provides an in-depth comparative analysis of the crystal structure of derivatives closely related to 2,4-dimethoxy-5-methylbenzaldehyde, a key intermediate in the synthesis of various high-value molecules. While a definitive single-crystal X-ray structure for 2,4-dimethoxy-5-methylbenzaldehyde is not publicly available, a comprehensive understanding of its expected solid-state behavior can be elucidated through the lens of its structural analogs.
This guide will navigate the crystallographic landscape of closely related benzaldehyde derivatives, offering insights into the subtle interplay of substituent effects on crystal packing and intermolecular interactions. By examining the established crystal structures of 2,4-dimethoxybenzoic acid and 2,4-dimethoxy-6-methylbenzoic acid, we can extrapolate and predict the structural characteristics of the target aldehyde, providing a robust framework for future research and development.
The Significance of the Benzaldehyde Scaffold
Substituted benzaldehydes are fundamental building blocks in organic synthesis, prized for the reactivity of their formyl group which allows for a diverse range of chemical transformations. The specific substitution pattern of 2,4-dimethoxy-5-methylbenzaldehyde, featuring electron-donating methoxy groups and a methyl group, influences the electron density of the aromatic ring and the carbonyl group, thereby tuning its reactivity and potential for intermolecular interactions. These interactions are the cornerstone of crystal engineering, dictating the assembly of molecules in the solid state and influencing properties such as solubility, stability, and bioavailability.
Comparative Crystal Structure Analysis: Insights from Analogs
In the absence of a crystal structure for 2,4-dimethoxy-5-methylbenzaldehyde, we turn our attention to its closest structural relatives for which crystallographic data is available. The substitution of the aldehyde with a carboxylic acid group, as seen in 2,4-dimethoxybenzoic acid and 2,4-dimethoxy-6-methylbenzoic acid, provides a valuable comparative platform.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 2,4-Dimethoxybenzoic Acid | Monoclinic | P2₁/n | Hydrogen-bonded dimers (O-H···O) | [1] |
| 2,4-Dimethoxy-6-methylbenzoic Acid | - | - | Likely to form hydrogen-bonded dimers; potential for C-H···O interactions | [2] |
| 2,4-Dimethoxy-5-methylbenzaldehyde (Predicted) | - | - | Expected to exhibit C-H···O interactions involving the aldehyde and methoxy groups; potential for π-π stacking. | - |
Analysis of Intermolecular Interactions:
The crystal structures of multi-substituted benzaldehyde derivatives are often stabilized by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds, C-H···π interactions, and π-π stacking.[3][4] The carbonyl group, in particular, is a potent hydrogen bond acceptor, readily participating in C-H···O interactions that can direct the formation of specific supramolecular synthons.[1]
In the case of 2,4-dimethoxybenzoic acid , the crystal structure is dominated by the formation of hydrogen-bonded dimers through the carboxylic acid groups.[1] This strong and directional interaction is a primary determinant of the overall crystal packing.
For the predicted structure of 2,4-dimethoxy-5-methylbenzaldehyde , the absence of the highly acidic carboxylic proton means that the dominant intermolecular interactions will likely be weaker C-H···O hydrogen bonds. The aldehyde proton and the methyl protons can act as hydrogen bond donors to the oxygen atoms of the aldehyde and methoxy groups of neighboring molecules. Furthermore, the electron-rich aromatic ring is susceptible to π-π stacking interactions, which would further stabilize the crystal lattice. The planarity of the benzaldehyde moiety is a key factor, with a study on dimethoxybenzaldehyde isomers showing that the molecules are nearly planar.[2]
The presence of the additional methyl group in 2,4-dimethoxy-6-methylbenzoic acid introduces steric considerations that can influence the planarity of the molecule and the accessibility of the functional groups for intermolecular bonding.[2] A similar effect can be anticipated for the 5-methyl substituent in our target molecule, potentially leading to a more complex packing arrangement compared to its unmethylated counterpart.
Experimental Protocols: A Blueprint for Structural Determination
The definitive elucidation of the crystal structure of 2,4-dimethoxy-5-methylbenzaldehyde and its derivatives relies on well-established experimental techniques. The following protocols provide a comprehensive workflow for synthesis, crystallization, and single-crystal X-ray diffraction analysis.
Synthesis of 2,4-dimethoxy-5-methylbenzaldehyde
A common route for the synthesis of substituted benzaldehydes is the Vilsmeier-Haack reaction. This method involves the formylation of an electron-rich aromatic compound.
Protocol:
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2,5-dimethoxytoluene in anhydrous N,N-dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for several hours.
-
Work-up: Cool the reaction mixture and pour it into a beaker containing crushed ice and a saturated solution of sodium acetate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Crystallization
The growth of high-quality single crystals is a critical step for X-ray diffraction analysis.
Protocol: Slow Evaporation
-
Solvent Selection: Dissolve the purified 2,4-dimethoxy-5-methylbenzaldehyde in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of hexane and ethyl acetate).
-
Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent at room temperature.
-
Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.
Single-Crystal X-ray Diffraction
This technique provides the most definitive structural information.
Protocol:
-
Crystal Mounting: Carefully select a well-formed, defect-free single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.
Visualizing the Molecular World
Diagrams are indispensable tools for conceptualizing molecular structures and experimental workflows.
Caption: Workflow for the synthesis and crystal structure analysis of 2,4-dimethoxy-5-methylbenzaldehyde.
Caption: Molecular structures of 2,4-dimethoxy-5-methylbenzaldehyde and its structural analogs.
Conclusion and Future Directions
While the definitive crystal structure of 2,4-dimethoxy-5-methylbenzaldehyde remains to be determined, this guide provides a comprehensive comparative analysis based on its close structural analogs. The insights gleaned from the crystal structures of 2,4-dimethoxybenzoic acid and 2,4-dimethoxy-6-methylbenzoic acid strongly suggest that the solid-state architecture of the target aldehyde will be governed by a network of weak C-H···O intermolecular interactions and potential π-π stacking.
The experimental protocols detailed herein offer a clear pathway for the synthesis, crystallization, and structural elucidation of 2,4-dimethoxy-5-methylbenzaldehyde and its derivatives. Future work should focus on obtaining high-quality single crystals of the title compound to validate the predictions made in this guide and to provide a more complete understanding of its solid-state properties. Such knowledge is invaluable for the rational design of new pharmaceuticals and functional materials.
References
-
Hulushe, S. T., Manyeruke, M. H., Louzada, M., Rigin, S., Hosten, E. C., & Watkins, G. M. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Advances, 10(30), 17894-17906. [Link]
-
PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dimethoxy-6-methylbenzoic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
de Ronde, B., Smeets, S., & van de Streek, J. (2018). The crystal structures of four dimethoxybenzaldehyde isomers. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 488–494. [Link]
-
Hulushe, S. T., Manyeruke, M. H., Louzada, M., Rigin, S., Hosten, E. C., & Watkins, G. M. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. PubMed Central. [Link]
Sources
- 1. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethoxy-6-methylbenzoic acid | C10H12O4 | CID 607287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 2,4-dimethoxy-5-methylbenzaldehyde (C10H12O3) [pubchemlite.lcsb.uni.lu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
